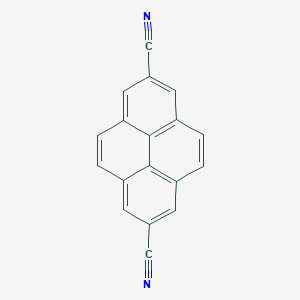

Pyrene-2,7-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrene-2,7-dicarbonitrile is an organic compound with the molecular formula C18H8N2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its electronic and photophysical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-2,7-dicarbonitrile typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the bromination of pyrene to form 2,7-dibromopyrene, followed by a nucleophilic substitution reaction with a cyanide source to introduce the cyano groups . The reaction conditions often involve the use of solvents like tetrahydrofuran and methanol, with copper(II) catalysts to facilitate the substitution .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale bromination and subsequent cyanation reactions. The use of continuous flow reactors and optimized reaction conditions could enhance yield and efficiency in an industrial setting.

化学反応の分析

Types of Reactions: Pyrene-2,7-dicarbonitrile undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The cyano groups deactivate the aromatic ring towards electrophilic substitution, making reactions at the 2 and 7 positions less favorable compared to other positions on the pyrene ring.

Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the cyano groups.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like tert-butyl chloride can be used under specific conditions to achieve selective substitution.

Nucleophilic Substitution: Strong nucleophiles such as sodium cyanide or potassium cyanide in the presence of copper(II) catalysts are commonly used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide sources will yield this compound, while electrophilic substitution can introduce various functional groups at other positions on the pyrene ring.

科学的研究の応用

Pyrene-2,7-dicarbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of covalent organic frameworks and other advanced materials.

Biology: Its derivatives are studied for their potential biological activities, including interactions with biomolecules.

作用機序

The mechanism of action of Pyrene-2,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups. These groups can participate in various chemical reactions, influencing the compound’s behavior in different environments. The pathways involved include:

Molecular Interactions: The cyano groups can form hydrogen bonds and other non-covalent interactions with target molecules.

Electronic Effects: The presence of cyano groups affects the electronic properties of the pyrene ring, altering its reactivity and interaction with other molecules.

類似化合物との比較

2,7-Dibromopyrene: A precursor in the synthesis of Pyrene-2,7-dicarbonitrile, used in similar applications.

Pyrene-2,7-diboronic acid: Another derivative used in the synthesis of covalent organic frameworks.

Di- and Tetracyano-Substituted Pyrene-Fused Pyrazaacenes: Compounds with similar electronic properties and applications in optoelectronics.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices .

生物活性

Pyrene-2,7-dicarbonitrile (C18H8N2) is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, antioxidant, and anticancer activities, supported by various research findings and case studies.

This compound is characterized by its two cyano groups attached to the pyrene structure. Its molecular formula is C18H8N2, and it has a molecular weight of 276.26 g/mol. The presence of the cyano groups significantly influences its reactivity and biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of pyrene derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, a study compared the antibacterial efficacy of pyrene derivatives with that of ciprofloxacin, a standard antibiotic. The results demonstrated that pyrene derivatives showed comparable inhibition zones against tested bacteria, indicating their potential as alternative antibacterial agents .

| Compound | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | 15 | Ciprofloxacin | 16 |

| Other Pyrene Derivatives | Varies |

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including the DPPH radical scavenging method. The compound demonstrated a concentration-dependent increase in scavenging activity. At a concentration of 200 µg/mL, it exhibited an 80% scavenging rate compared to ascorbic acid as a standard . This suggests that this compound can effectively neutralize free radicals, contributing to its potential health benefits.

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly against breast cancer cell lines (MCF-7). The compound exhibited cytotoxic effects with an IC50 value of 183.4 µg/mL against cancer cells and 561.5 µg/mL against normal cells. This significant difference indicates selective toxicity towards cancerous cells while sparing normal cells .

Case Study: MCF-7 Cell Line

A detailed case study involved treating MCF-7 breast cancer cells with this compound to evaluate its cytotoxic effects:

- Cell Culture : MCF-7 cells were cultured under standard conditions.

- Treatment : Cells were treated with varying concentrations of this compound.

- Assessment : Cell viability was assessed using an MTT assay.

- Results : The compound showed significant cytotoxicity at lower concentrations compared to controls.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with cellular targets. The cyano groups may play a crucial role in mediating these interactions by forming complexes with metal ions or participating in redox reactions.

特性

IUPAC Name |

pyrene-2,7-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8N2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMVSIJNQCAFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。